5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole
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Overview
Description
5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: The isobutoxymethyl and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while reduction can produce pyrazoline derivatives. Substitution reactions can lead to a variety of functionalized pyrazole compounds.
Scientific Research Applications
5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-isobutyl-1H-pyrazole: Lacks the isobutoxymethyl group, which can affect its reactivity and applications.
5-methyl-1-isobutyl-1H-pyrazole: Similar structure but with a methyl group instead of isobutoxymethyl.
5-(methoxymethyl)-1-isobutyl-1H-pyrazole: Contains a methoxymethyl group, which can influence its chemical properties.
Uniqueness
5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is unique due to the presence of both isobutoxymethyl and isobutyl groups, which can enhance its solubility, stability, and potential interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2-methylpropoxymethyl)-1-(2-methylpropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10(2)7-14-12(5-6-13-14)9-15-8-11(3)4/h5-6,10-11H,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTBXHASWDPAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)COCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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